2-Methyl-2-(methylsulfanyl)propanoic acid
CAS No.: 27868-56-0
Cat. No.: VC7964393
Molecular Formula: C5H10O2S
Molecular Weight: 134.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27868-56-0 |
|---|---|
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.2 g/mol |
| IUPAC Name | 2-methyl-2-methylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C5H10O2S/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) |
| Standard InChI Key | CDFNSDKSYUXWQO-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)O)SC |
| Canonical SMILES | CC(C)(C(=O)O)SC |
Introduction
2-Methyl-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C5H10O2S. It is a derivative of propanoic acid, featuring a methyl group and a methylsulfanyl group attached to the second carbon atom. This unique structural arrangement imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Synthesis Methods
The synthesis of 2-Methyl-2-(methylsulfanyl)propanoic acid typically involves the alkylation of 2-methylpropanoic acid with methylsulfanyl chloride in the presence of a base like sodium hydroxide. This reaction is often conducted in organic solvents such as dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production
Industrial-scale synthesis employs optimized reaction conditions to maximize yield and minimize costs. Techniques may include continuous flow reactors and advanced purification methods to meet specific application requirements.
Chemical Reactions and Applications
2-Methyl-2-(methylsulfanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis, biology, medicine, and industry.
Types of Reactions
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Oxidation: Forms sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction: Converts sulfoxides or sulfones back to sulfides using reducing agents such as lithium aluminum hydride.
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Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications
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Chemistry: Used as a building block in organic synthesis.
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Biology: Studied for potential biological activity and interactions with biomolecules.
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Medicine: Investigated for therapeutic properties and as a precursor for drug development.
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Industry: Utilized in the production of specialty chemicals and materials.
Biological Activity and Research Findings
Research indicates that compounds similar to 2-Methyl-2-(methylsulfanyl)propanoic acid may exhibit antioxidant properties, potentially protecting cells from oxidative stress. The compound's ability to interact with enzymes and influence cellular processes makes it a candidate for further pharmacological studies.
Enzyme Inhibition
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Protein Methyltransferases (PMTs): Investigated for its role in inhibiting PMTs, which are crucial for protein function regulation through methylation modifications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylpropanoic Acid | No methylsulfanyl group | Less reactive; primarily used as a flavoring agent. |
| 2-Methyl-2-(phenylsulfanyl)propanoic Acid | Contains a phenylsulfanyl group | Different reactivity due to larger phenyl group. |
| 2-Methyl-2-(4-methylphenoxy)propanoic Acid | Features a phenoxy group | Distinct chemical behavior and applications. |
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